2-tert-Butyl-4,6-dimethylphenol

描述

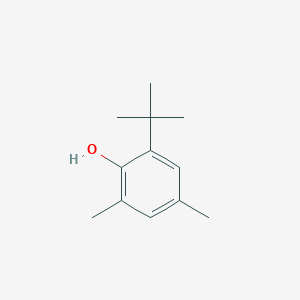

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLCSTZDXXUYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041551 | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1879-09-0 | |

| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethyl-6-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topanol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLATED XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HZG7U1P1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Tert Butyl 4,6 Dimethylphenol

Alkylation Processes for Substituted Phenol (B47542) Derivatives

The cornerstone of 2-tert-butyl-4,6-dimethylphenol synthesis is the alkylation of a suitable dimethylphenol substrate. This process introduces the characteristic tert-butyl group onto the phenolic ring.

The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of 2,4-dimethylphenol (B51704). chemicalbook.comresearchgate.net This reaction typically employs an alkylating agent, such as isobutylene (B52900) or tert-butanol, in the presence of a catalyst. chemicalbook.comresearchgate.net

A variety of catalysts have been explored to facilitate this transformation. Traditional acid catalysts like concentrated sulfuric acid and p-toluenesulfonic acid have been effectively used. chemicalbook.com For instance, the reaction of 2,4-dimethylphenol with isobutylene using concentrated sulfuric acid as a catalyst is a known synthetic route. chemicalbook.com Similarly, p-toluenesulfonic acid has been employed in the reaction with isobutylene in a toluene (B28343) solvent. chemicalbook.com

More advanced catalytic systems have also been developed. Aluminum phenoxide has been demonstrated as an effective catalyst for the alkylation of 2,4-dimethylphenol with isobutylene. researchgate.net Additionally, zeolites, such as the H-form of Y zeolites with a hierarchical porous structure, have been investigated for the alkylation of phenols with tert-butanol, offering potential advantages in terms of catalyst recyclability and selectivity. lookchem.com

The choice of catalyst can significantly influence the reaction's efficiency and the distribution of products. For example, the use of alkali metal hydroxides, which form phenoxides in situ, has been studied in the alkylation of sterically hindered phenols. scispace.com The catalytic activity of these phenoxides can be temperature-dependent. scispace.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants and catalyst.

In one documented procedure using p-toluenesulfonic acid as the catalyst and isobutylene as the alkylating agent, the reaction was conducted at reflux temperature for 14 hours. chemicalbook.com This process, after workup and distillation, afforded the product in 86.6% yield with 97% purity as confirmed by gas chromatography. chemicalbook.com

Another study focusing on an aluminum phenoxide catalyst investigated the influence of catalyst quantity and reaction time. researchgate.net The optimized conditions were identified as a catalyst preparation temperature of 190°C, a catalyst quantity of 1.1% (mol), a reaction temperature of 130°C, and a reaction time of 3 hours, which resulted in a product yield of 85%. researchgate.net

The table below summarizes the reaction conditions and outcomes for different catalytic systems.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst | Alkylating Agent | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Isobutylene | Toluene | Reflux | 14 hours | 86.6% | 97% | chemicalbook.com |

Note: A hyphen (-) indicates that the information was not specified in the source.

A significant challenge in the synthesis of this compound is achieving high regioselectivity, as alkylation can occur at different positions on the aromatic ring, leading to the formation of isomers. The primary desired product is this compound, where the tert-butyl group is introduced at the ortho position to the hydroxyl group and para to one of the methyl groups.

The alkylation of 2,4-dimethylphenol with isobutylene can also produce other isomers. However, the bulky tert-butyl group generally favors substitution at the less sterically hindered ortho position to the hydroxyl group.

Separation of the desired isomer from byproducts is a critical step in obtaining a high-purity product. Distillation is a commonly employed technique for this purpose. chemicalbook.com The difference in boiling points between the isomers allows for their separation.

Furthermore, the differential solubility of the isomers can be exploited. For instance, it has been noted that 2,4-dimethyl-6-tert-butylphenol is insoluble in 10% sodium hydroxide (B78521) solution, whereas the isomeric 2,5-dimethyl-6-tert-butylphenol is soluble. wikipedia.org This difference in acidity and solubility provides a basis for a chemical separation method.

Post-Synthetic Modifications and Functionalization Strategies

Once synthesized, this compound can serve as a starting material for further chemical transformations, leading to a variety of derivatives with potentially new properties and applications.

The removal of the tert-butyl group, a process known as debutylation, can be a useful synthetic strategy. This reaction can be used to regenerate the parent phenol or to facilitate structural rearrangements. It has been shown that the tert-butyl group can be removed in the presence of a strong acid. wikipedia.org

A study on the debutylation of 4-tert-butyl-2,6-dimethylphenol (B188804) demonstrated that the tert-butyl group can be transferred to another phenol molecule in the presence of an acidic catalyst, such as sulfuric acid or toluenesulfonic acid. google.com This rearrangement reaction, conducted at elevated temperatures (120 to 180°C), simultaneously produces 2,6-dimethylphenol (B121312) and 4-tert-butylphenol. google.com This process highlights the mobility of the tert-butyl group under acidic conditions and offers a pathway for the synthesis of other valuable phenolic compounds. The yield of 2,6-dimethylphenol from the consumed 4-tert-butyl-2,6-dimethylphenol can reach 95% or more. google.com

The core structure of this compound can be modified to create a range of analogs and derivatives. These modifications can involve reactions at the hydroxyl group or further substitution on the aromatic ring.

For example, the reaction of substituted phenols with formaldehyde (B43269) and amines can lead to the formation of Mannich bases. This approach has been used in the synthesis of derivatives of other hindered phenols, such as 2,6-di-tert-butylphenol (B90309), and could potentially be applied to this compound. google.com

Furthermore, the reaction of hindered phenols with condensing agents can lead to the formation of bisphenols. For instance, 2,2'-methylenebis(4,6-dimethylphenol) has been produced from 2,4-xylenol. google.com Similar strategies could be employed with this compound to synthesize larger, more complex molecules. The synthesis of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) has also been reported. nih.gov

The synthesis of various 2,4,6-trisubstituted phenols has been achieved through a multi-step process involving Fischer alkynyl carbene complexes, demonstrating the potential for creating a diverse library of phenol derivatives. researchgate.net

Sustainable and Green Chemistry Approaches in Phenol Functionalization

The chemical industry's growing emphasis on sustainability has spurred significant research into green chemistry approaches for the synthesis of functionalized phenols, including this compound. numberanalytics.com Traditional methods for producing such alkylated phenols often rely on stoichiometric amounts of strong Lewis or Brønsted acids, such as concentrated sulfuric acid or aluminum chloride, which present challenges related to catalyst separation, waste generation, and harsh reaction conditions. acs.orgchemicalbook.com Modern synthetic strategies aim to overcome these limitations by developing more efficient, selective, and environmentally benign protocols.

Key advancements in the green functionalization of phenols include the development of reusable solid acid catalysts, the use of alternative energy sources like microwaves, and the design of highly selective catalytic systems that maximize atom economy. numberanalytics.comacs.org These approaches not only minimize environmental impact but also offer pathways to more efficient and economically viable production of valuable phenolic compounds.

The direct C–H functionalization of unprotected phenols is a particularly powerful tool in green synthesis, as it allows for the construction of complex molecules in a more step- and atom-economical manner compared to traditional multi-step syntheses involving protecting groups or pre-functionalized starting materials. rsc.org Researchers are actively exploring metal-catalyzed, non-catalytic, and electrochemical/photochemical methods to achieve this. rsc.orgmdpi.com

Research Findings on Catalytic Systems

Recent research has focused on replacing homogeneous acid catalysts with heterogeneous solid acid catalysts for the alkylation of phenols. These catalysts, such as zeolites, clays, and sulfated metal oxides, offer advantages like easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues. For instance, the alkylation of 2,4-dimethylphenol with isobutylene, the direct precursors to this compound, has been investigated using various catalytic systems to improve yield and selectivity under greener conditions. researchgate.net

One study demonstrated the effective use of an aluminum phenoxide catalyst for this reaction. By optimizing reaction parameters, a high yield of the desired product was achieved, showcasing an alternative to more corrosive acid catalysts. researchgate.net Another approach involves vapor-phase catalytic methylation, which can selectively produce 6-tert-butyl-2-methylphenol at specific temperatures, and further methylation can lead to this compound. researchgate.net

The following table summarizes findings from studies on the synthesis of this compound and related compounds, highlighting the move towards more sustainable catalytic systems.

| Catalyst | Starting Materials | Key Findings | Yield | Reference |

|---|---|---|---|---|

| Concentrated Sulfuric Acid | 2,4-Dimethylphenol and Isobutylene | Traditional method involving a strong, corrosive acid catalyst. | 86.6% | chemicalbook.com |

| Aluminum Phenoxide | 2,4-Dimethylphenol and Isobutylene | Alkylation performed under optimized conditions with a prepared catalyst. | 85% | researchgate.net |

| p-Toluenesulfonic acid | 2,4-Dimethylphenol and Isobutylene | Reaction conducted in toluene at reflux. | 86.6% | chemicalbook.com |

| Vapor Phase Catalysis | 2-tert-Butylphenol and Methanol (B129727) | Selective methylation to 6-tert-butyl-2-methylphenol, a precursor. | Not specified | researchgate.net |

Advanced strategies such as cooperative dual catalysis, combining a Lewis acid with a metal catalyst, have been developed for the highly regioselective ortho-alkylation of phenols, minimizing waste and improving atom economy. acs.org Furthermore, microwave-assisted synthesis has emerged as a powerful green technique, significantly reducing reaction times from hours or days to mere minutes for certain coupling reactions. researchgate.net While not yet specifically documented for this compound, the application of such technologies represents a promising future direction for its sustainable production.

Mechanistic Studies of 2 Tert Butyl 4,6 Dimethylphenol Reactivity

Acid-Base Properties and Prototropic Equilibria of Alkylated Phenols

Phenols, including 2-tert-butyl-4,6-dimethylphenol, are weak organic acids. chemicalbook.com Their acidity is influenced by the substituents on the aromatic ring. The introduction of bulky alkyl groups, such as the tert-butyl group at the ortho position, can introduce steric hindrance, which affects the solvation of the corresponding phenoxide anion. rsc.org This steric hindrance can lead to an increase in the pKa value, making the phenol (B47542) less acidic. rsc.org

Prototropic equilibria refer to the reversible transfer of a proton between different sites within a molecule. researchgate.net In phenols, this can involve tautomerism where the proton from the hydroxyl group moves to a carbon atom on the aromatic ring, forming a cyclohexadienone. However, for most simple phenols, the phenolic form is significantly more stable.

The acid ionization constants (pKa) in methanol (B129727) for several 4-substituted phenols and their 2,6-di-t-butyl analogues have been measured. The presence of two tert-butyl groups at the 2 and 6 positions leads to a significant increase in pKa, indicating a decrease in acidity. This effect is attributed to severe steric inhibition of solvation of the phenoxide anion. rsc.org

Oxidative Pathways and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to act as radical scavengers. nih.govfrontiersin.org The mechanism of radical scavenging often involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. frontiersin.org

Formation and Stabilization of Phenoxy Radicals from this compound

The initial step in the radical scavenging process by this compound is the abstraction of the hydrogen atom from its hydroxyl group by a radical species. This results in the formation of a 2-tert-butyl-4,6-dimethylphenoxy radical. researchgate.netnih.gov

The stability of this phenoxy radical is a crucial factor in the antioxidant activity of the parent phenol. The presence of bulky tert-butyl and methyl groups at the ortho and para positions provides significant steric hindrance around the radical center. wikipedia.orgnih.gov This steric shielding protects the radical from further reactions, thus increasing its stability and lifetime. nih.govrsc.org Electron-donating alkyl groups also contribute to the stabilization of the radical through resonance and inductive effects.

The bond dissociation enthalpy (BDE) of the O-H bond in phenols is a key parameter in determining their antioxidant activity. A lower BDE facilitates the hydrogen atom transfer to a radical. nih.gov

Quinone Methide Intermediates and Interactions with Biological Macromolecules

Phenoxy radicals can undergo further reactions, including the formation of quinone methides. nih.gov Quinone methides are reactive intermediates that can be formed through the oxidation of p-alkyl-substituted phenols. nih.govnih.gov For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) can lead to the formation of a quinone methide. nih.govnih.gov

These electrophilic quinone methides are known to react with various nucleophiles, including biological macromolecules like DNA and proteins. nih.govepa.govacs.org Studies have shown that quinone methides derived from BHT can form adducts with DNA, primarily at the exocyclic amino groups of guanine (B1146940) and adenine (B156593) residues. nih.govepa.govacs.org This interaction with DNA highlights a potential mechanism for the toxic effects observed with some alkylphenols. nih.govacs.org The reactivity of quinone methides with cellular nucleophiles is a significant pathway in the toxicological activity of many xenobiotic compounds. capes.gov.br

Characterization of Oxidation Products and By-products

The oxidation of hindered phenols like this compound can lead to a variety of products. With peroxy radicals, the oxidation of 2,6-di-t-butylphenol and 2,6-dimethylphenol (B121312) mainly yields dialkyl-p-benzoquinones and tetraalkyldiphenoquinones. researchgate.net In the presence of oxygen and a base, 2,6-di-tert-butylphenol (B90309) can be oxidized to 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone. researchgate.net

The oxidation of 2,4,6-tri-tert-butylphenol (B181104) with oxygen can form a 4,4'-linked peroxide. wikipedia.org The specific oxidation products formed depend on the reaction conditions and the oxidizing agent used.

Electrophilic Aromatic Substitution Reactions and Steric Hindrance Effects

The benzene (B151609) ring of phenols is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. However, the bulky tert-butyl group at the ortho position in this compound exerts significant steric hindrance. wikipedia.orgucalgary.ca This steric bulk hinders the approach of electrophiles to the positions adjacent to the tert-butyl group (the other ortho position and the meta position). ucalgary.calibretexts.org

As a result, electrophilic substitution reactions on this compound are expected to be highly regioselective. The large size of the tert-butyl group will sterically hinder attack at the adjacent ortho position, favoring substitution at the para position if it is available, or at the less hindered ortho position. ucalgary.ca In the case of this compound, the 4 and 6 positions are already substituted.

Other Significant Chemical Transformations (e.g., Sulfonation, Nitration)

Sulfonation: Phenols are readily sulfonated, often by reaction with concentrated sulfuric acid at room temperature. chemicalbook.com The sulfonation of various t-butylphenols has been studied, revealing complex reaction pathways involving sulfodeprotonation, protiode-t-butylation, and sulfode-t-butylation. rsc.org For instance, the sulfonation of 2,6-di-t-butylphenol can involve an initial 1,3-shift of a t-butyl group from the 2- to the 4-position. rsc.org

Nitration: The nitration of phenols is also a rapid reaction, which can occur even with dilute nitric acid. chemicalbook.comncert.nic.in However, the nitration of sterically hindered phenols can be challenging and may lead to dealkylation or the formation of undesired by-products. google.com For example, the nitration of 2,6-di-tert-butylphenol with a mixture of nitric and acetic acids can result in dealkylation and the formation of 2-tert-butyl-4,6-dinitrophenol. google.com The use of specific nitrating agents and reaction conditions is crucial to achieve selective nitration. nih.govcdnsciencepub.com For instance, tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent for phenols. nih.gov

Applications of 2 Tert Butyl 4,6 Dimethylphenol in Advanced Materials Science and Industrial Research

Role as an Antioxidant in Fuel Stabilization

2-tert-Butyl-4,6-dimethylphenol is widely employed as an antioxidant in fuels such as gasoline, jet fuels, and avgas to prevent the formation of gum and improve stability. wikipedia.orgchemicalbook.com Its effectiveness stems from its chemical structure, which is designed to interfere with the oxidation processes that degrade fuel quality over time. nih.gov

Mechanisms of High-Temperature Oxidation Inhibition in Aviation Fuels

In high-temperature environments, such as those experienced by aviation fuels, the risk of oxidation increases significantly. Oxidation leads to the formation of peroxides and, subsequently, insoluble gums and deposits that can impair engine performance. This compound functions as a high-temperature resistant antioxidant for aviation fuel. chemicalbook.com

The primary mechanism of inhibition involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to terminate the chain reactions initiated by free radicals. nih.gov The bulky tert-butyl group and the methyl groups on the phenol (B47542) ring provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new oxidation chains. nih.govspecialchem.com This process effectively intercepts the radical cascade at an early stage, preventing the propagation of oxidation and the subsequent formation of detrimental deposits.

Performance Evaluation in Various Hydrocarbon Systems

The performance of this compound has been evaluated in a range of hydrocarbon systems, including jet fuels, gasoline, and diesel. wikipedia.orgchemicalbook.comfigshare.com Its addition to these fuels helps maintain their chemical integrity during storage and use. fluoryx.com In gasoline and avgas, it is primarily used to prevent gumming, ensuring that the fuel remains stable and free from performance-degrading deposits. wikipedia.orgchemicalbook.com Alkylphenolic antioxidants are increasingly used in diesel, particularly with the growing use of cracked gas oils and biodiesel blends. figshare.com

| Property | Description/Value |

|---|---|

| Primary Function | Antioxidant, Fuel Stabilizer. wikipedia.orgchemicalbook.com |

| Affected Fuels | Aviation Fuels, Gasoline, Avgas, Diesel. wikipedia.orgchemicalbook.comfigshare.com |

| Key Benefit | Prevents gumming and deposit formation. wikipedia.orgchemicalbook.com |

| Mechanism | Free radical scavenger via hydrogen donation. nih.gov |

Polymer Stabilization and Degradation Inhibition

The utility of this compound extends to the polymer industry, where it serves as a crucial additive to prevent degradation caused by radical-induced processes, heat, and ultraviolet radiation. wikipedia.orgwikipedia.org

Inhibition of Radical-Induced Polymerization Processes

This compound is an effective inhibitor for radical-induced polymerization. chemicalbook.com During the storage and transport of monomers, trace amounts of oxygen can react with monomer free radicals to form peroxide radicals (ROO•). fluoryx.com Phenolic inhibitors like this compound are highly effective at terminating these peroxide radicals, thereby preventing premature and uncontrolled polymerization. fluoryx.comlongchangchemical.com This is particularly relevant for reactive monomers like acrylic acid. chemicalbook.com The inhibitor works by donating a hydrogen atom to the peroxide radical, a reaction that is significantly faster than the self-polymerization of the monomer radicals. fluoryx.com For this mechanism to be effective, the presence of at least a small amount of oxygen is necessary. fluoryx.comlongchangchemical.com

Mechanisms of Thermal and Ultraviolet Stabilization in Polymeric Materials

Polymers are susceptible to degradation from both thermal and photo-oxidative (ultraviolet) stress, leading to discoloration, embrittlement, and loss of mechanical properties. specialchem.comresearchgate.net this compound is incorporated into various polymers, including polyolefins, to provide stability against these environmental factors. specialchem.comresearchgate.net

As a thermal stabilizer, its antioxidant action of scavenging free radicals is key. specialchem.com The efficiency of sterically hindered phenolic antioxidants at high temperatures is influenced by the substituents at the 2 and 6 positions of the phenol ring. specialchem.com For ultraviolet stabilization, the compound functions as a UV stabilizer, protecting materials from degradation induced by UV light. wikipedia.orgchemicalbook.com Its hydrophobic nature makes it particularly suitable for use in non-polar environments such as plastics. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O fishersci.senist.gov |

| Molecular Weight | 178.27 g/mol chemicalbook.comfishersci.se |

| Appearance | Colorless to yellow liquid or low melting solid fishersci.se |

| Melting Point | 22 - 23 °C fishersci.se |

| Solubility | Insoluble in water noaa.gov |

Applications in Advanced Organic Synthesis

Beyond its role as a stabilizer, this compound is a valuable reagent in the field of advanced organic synthesis. chemicalbook.com It is utilized in the production of various heterocyclic compounds, where it can act as both a reagent and a catalyst. chemicalbook.com While the precise mechanisms of its action in these syntheses are still being explored, it is thought to involve the activation of diverse signaling pathways. chemicalbook.com Its synthesis can be achieved through the alkylation of 2,4-dimethylphenol (B51704) with isobutylene (B52900), using concentrated sulfuric acid as a catalyst. chemicalbook.com

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| 2,4-di-tert-butylphenol (B135424) | 96-76-4 nih.gov |

| 2,4-dimethylphenol | 105-67-9 chemicalbook.com |

| 2,6-di-tert-butyl-4-methoxyphenol | Not explicitly found |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 128-37-0 nih.gov |

| 2,6-di-tert-butylphenol (B90309) | 128-39-2 nih.gov |

| This compound | 1879-09-0 wikipedia.org |

| 4-hydroxy-2,2,6,6-tetramethyl piperidine (B6355638) 1-Oxyl (4-hydroxy-TEMPO) | Not explicitly found |

| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO) | Not explicitly found |

| Acrylic Acid | 79-10-7 |

| Butylated hydroxytoluene (BHT) | 128-37-0 fluoryx.com |

| Hydroquinone (HQ) | 123-31-9 |

| Hydroquinone methyl ether (MEHQ) | 150-76-5 |

| Isobutylene | 115-11-7 chemicalbook.com |

| Sulfuric Acid | 7664-93-9 |

| tert-butylcatechol (TBC) | 98-29-3 |

Utilization as a Reagent in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry and materials science. This compound and its close structural analogues serve as valuable precursors in the synthesis of certain heterocyclic systems. The reactivity of the phenolic ring, particularly at the position ortho to the hydroxyl group, allows for the construction of new ring structures.

A notable application is in the Mannich reaction, a carbon-carbon bond-forming process that involves the aminoalkylation of an acidic proton located on a carbon atom. Phenols are excellent substrates for this reaction. Research has demonstrated the use of a structurally similar compound, 2-tert-butyl-4-methylphenol, as a key reagent in a Mannich reaction to produce a complex heterocyclic product. nih.gov In this synthesis, the phenol reacts with formaldehyde (B43269) and an amino alcohol (3-amino-1-propanol) to form a product containing a 1,3-oxazinane (B78680) ring, a six-membered heterocyclic structure that is otherwise challenging to synthesize. nih.gov The reaction proceeds by installing an aminomethyl group onto the phenolic ring, which then cyclizes to form the stable oxazinane system.

This reaction highlights how the phenolic structure acts as a scaffold upon which the heterocyclic ring is built. The general process demonstrates the utility of sterically hindered phenols as reagents for creating novel molecular architectures with potential applications in drug design and other areas of advanced research. nih.gov

Table 1: Synthesis of a Heterocyclic 1,3-Oxazinane via Mannich Reaction This table details the specific experimental conditions for the synthesis of 2-tert-butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol, a close analogue of the subject compound, illustrating the use of a hindered phenol as a reagent. nih.gov

| Parameter | Value |

| Phenolic Reagent | 2-tert-Butyl-4-methylphenol |

| Amine Reagent | 3-Amino-1-propanol |

| Carbonyl Source | Formaldehyde (37% aqueous solution) |

| Base/Catalyst | Triethylamine |

| Solvent | Ethanol |

| Reaction Time | 6 hours |

| Product Yield | 70% |

| Product Name | 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol |

Catalytic Functions in Diverse Organic Reactions

In addition to serving as a reactant, this compound is reported to have applications as a catalyst in organic synthesis. chemicalbook.com Its potential catalytic activity stems from its chemical nature as a weak organic acid. chemicalbook.com Phenols can donate a proton from their hydroxyl group, enabling them to act as Brønsted acid catalysts. This can be particularly useful in reactions that require mild acidic conditions to proceed, such as certain condensation or rearrangement reactions. The bulky substituents on this compound can also influence reaction selectivity by creating a specific steric environment around the acidic site.

While the compound is noted for its catalytic potential, detailed research findings specifying its role and efficacy across a diverse range of organic reactions are not extensively documented in publicly available literature. For instance, in the alkylation of phenol—a major industrial reaction—various acid catalysts are employed, but specific studies detailing the performance of this compound in this role are not prominent. nih.gov Similarly, in other acid-catalyzed processes like esterification or multicomponent reactions, its specific application as a primary catalyst remains an area with limited published data.

The primary documented roles for this compound and its isomers are as synthetic intermediates or antioxidant additives. wikipedia.orgchemicalbook.com For example, the related compound 4-tert-butyl-2,6-dimethylphenol (B188804) can undergo an acid-catalyzed rearrangement to produce 2,6-dimethylphenol (B121312), a valuable monomer for engineering plastics. google.com In this case, the phenol derivative is a reactant that is transformed by a stronger acid catalyst, rather than acting as the catalyst itself. Therefore, while its acidic properties suggest potential for catalytic activity, its practical application as a catalyst in a broad range of organic reactions is not yet a widely explored field in academic and industrial research.

Biological and Biomedical Research Applications of 2 Tert Butyl 4,6 Dimethylphenol and Its Derivatives

Utility in Proteomics Research Methodologies

A review of available scientific literature indicates a lack of specific studies detailing the utility of 2-tert-butyl-4,6-dimethylphenol in proteomics research methodologies. While proteomics frequently employs a variety of chemical compounds for protein extraction, solubilization, and modification in both "bottom-up" and "top-down" approaches, there is no documented application of this particular phenol (B47542) in these techniques. nih.gov Research into the direct interaction or application of this compound for protein analysis, identification, or quantification is not present in the current body of published research.

Role as an Intermediate in Pharmaceutical Synthesis and Bioactive Molecule Development

This compound serves as a significant intermediate in the synthesis of more complex molecules, including other bioactive phenols. chemicalbook.com Its chemical structure, featuring a reactive hydroxyl group and bulky tert-butyl and methyl substituents, makes it a versatile building block for creating derivatives with specific properties.

The synthesis of this compound itself is typically achieved through the alkylation of 2,4-dimethylphenol (B51704) with isobutylene (B52900), using an acid catalyst such as p-toluenesulfonic acid. chemicalbook.com

Table 1: Synthesis of this compound

| Reactants | Catalyst | Solvent | Product | Purity |

|---|

This interactive table summarizes the synthesis process for this compound.

This compound is a precursor in the production of other functional molecules. For instance, hindered phenols are known starting materials for creating a variety of derivatives. A method for preparing 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT) involves the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine, followed by hydrogenolysis. google.com Similarly, 2,6-di-tert-butylphenol can be used as a starting material to synthesize 2,6-di-tert-butyl-4-aminophenol through nitrosation and subsequent reduction. google.com While these examples use a related starting phenol, they illustrate the role of such hindered phenols as key intermediates in the synthesis of other bioactive compounds. The related compound 2,4-di-tert-butylphenol (B135424) is also noted for its use as an intermediate in the manufacturing of pharmaceuticals. nih.gov

Investigations into Antioxidant Activity in Biological Systems

Research on the related compound 2,4-di-tert-butylphenol, isolated from sweet potatoes, has demonstrated protective effects against oxidative stress in neuronal PC12 cells. nih.gov Studies have also shown its capacity to scavenge ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radicals in a dose-dependent manner, confirming its antioxidant potential. nih.gov

The combination of different phenolic antioxidants can lead to synergistic effects, where the total antioxidant activity is greater than the sum of the individual components. google.com This phenomenon has been observed in studies involving structurally similar compounds. For example, research has demonstrated that combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) can exhibit enhanced antioxidant and anti-inflammatory activity compared to the individual compounds. google.com

A study investigating the anti-inflammatory effects of artificial antioxidants found that a combination of BHT and BHA (in a 1:1 molar ratio) greatly enhanced the inhibition of cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (Tnfa) gene expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. google.com This potentiation of activity highlights the potential for synergistic interactions between substituted phenolic antioxidants. While this specific study did not include this compound, the results for its close structural relatives suggest that it could also participate in such synergistic antioxidant behaviors when combined with other phenols.

Phenolic compounds are known to exert anti-inflammatory effects by modulating key cellular signaling pathways involved in the inflammatory process. Chronic inflammation is linked to the upregulation of pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which control the expression of pro-inflammatory mediators.

Research on hindered phenolic antioxidants like BHT and BHA has provided insights into their mechanisms of action. Studies have shown that these compounds can suppress the expression of inflammatory genes. For instance, combinations of BHT and BHA were found to significantly inhibit the expression of the Cox2 and Tnfa genes in macrophage-like cells stimulated with inflammatory agents like LPS. google.comnih.gov

Table 2: Effect of Phenolic Antioxidant Combinations on Inflammatory Gene Expression

| Compound/Combination | Target Gene | Cell Line | Stimulant | Outcome |

|---|---|---|---|---|

| BHT/BHA (1:1 Molar Ratio) | Cox2, Tnfa | RAW264.7 | LPS | Greatly enhanced inhibitory effect |

| BHT alone | Cox2, Tnfa | RAW264.7 | LPS | No anti-inflammatory activity |

This interactive table summarizes research findings on the anti-inflammatory effects of related phenolic antioxidants. Data derived from studies on BHT and BHA. google.com

The mechanism for this anti-inflammatory action is believed to be linked to the modulation of signaling cascades. Thymol, a natural monoterpene phenol, has been shown to inhibit the phosphorylation of IκBα and NF-κB p65, as well as the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated cells. By blocking these pathways, such phenolic compounds can effectively reduce the production of inflammatory cytokines and enzymes like TNF-α, IL-6, and COX-2. Given the structural similarities, it is plausible that this compound and its derivatives could modulate similar inflammatory signaling pathways.

Computational Chemistry and Theoretical Studies of 2 Tert Butyl 4,6 Dimethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-tert-butyl-4,6-dimethylphenol. These calculations provide a microscopic understanding of its antioxidant mechanism.

The reactivity of phenolic antioxidants is largely governed by the stability of the phenoxyl radical formed after donating a hydrogen atom from the hydroxyl group. The bulky tert-butyl group at the ortho position provides steric hindrance, which stabilizes the resulting radical and prevents it from undergoing secondary reactions. This steric shielding is a key factor in the high efficiency of hindered phenols as antioxidants. vinatiorganics.com

Key parameters calculated through quantum chemical methods to assess antioxidant activity include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Frontier Molecular Orbital energies (HOMO and LUMO).

Bond Dissociation Enthalpy (BDE): The O-H BDE is a primary indicator of the ability of a phenolic compound to donate a hydrogen atom to a free radical. A lower BDE indicates a weaker O-H bond and, consequently, a higher hydrogen atom transfer (HAT) capability, which is a major mechanism of radical scavenging.

Ionization Potential (IP): The IP relates to the ease of electron donation, corresponding to the single electron transfer-proton transfer (SET-PT) mechanism. A lower IP facilitates the transfer of an electron to a radical species.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) energy is related to the electron-donating ability of a molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its electron-accepting ability. A higher HOMO energy indicates a greater tendency to donate electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Computational studies on structurally similar hindered phenols, such as derivatives of 2,4-di-tert-butylphenol (B135424), have been performed to understand their antioxidant mechanisms. researchgate.netnih.gov For instance, DFT calculations on 2,4-dimethyl-6-tert-butylphenol (a synonym for the target compound) have been used to analyze its radical scavenging capabilities in different environments, showing that the HAT mechanism is preferred in the gas phase, while the sequential proton-loss electron-transfer (SPLET) mechanism is favored in non-polar solvents. researcher.life Theoretical investigations help in understanding the biological activity and can guide the synthesis of new antioxidants with enhanced activity. researchgate.net

Table 1: Calculated Reactivity Descriptors for Hindered Phenols from Theoretical Studies

| Descriptor | Significance in Antioxidant Activity | Typical Calculated Values for Similar Phenols |

|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | Lower value indicates easier hydrogen atom donation. | ~80-90 kcal/mol |

| Ionization Potential (IP) | Lower value indicates easier electron donation. | ~7.5-8.5 eV |

| HOMO Energy | Higher value indicates better electron-donating ability. | ~ -8.5 to -9.0 eV bsu.byresearchgate.net |

| LUMO Energy | Lower value indicates better electron-accepting ability. | ~ 0.4 to 0.5 eV bsu.byresearchgate.net |

Note: The values presented are representative and can vary depending on the computational method and basis set used.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of this compound with its environment, such as solvent molecules or other chemical species. These simulations provide a detailed view of how the molecule interacts through forces like hydrogen bonds and van der Waals interactions.

The steric hindrance provided by the tert-butyl group and the two methyl groups significantly influences its interaction with other molecules. This steric crowding can protect the hydroxyl group, making it less available for certain reactions or interactions. rsc.org For example, studies on highly hindered phenols like 2,6-di-tert-butylphenol (B90309) show a lack of hydrogen bonding in some experimental conditions due to the protective effect of the bulky groups. rsc.org

However, under specific circumstances, the hydroxyl group can still participate in hydrogen bonding. A study on the related compound 2-tert-butyl-4-methylphenol demonstrated the formation of an O-H···N hydrogen bond with an acceptor molecule, leading to a stable adduct. nih.gov This indicates that despite the steric hindrance, the phenolic hydrogen of this compound can act as a hydrogen bond donor. MD simulations can model the strength, geometry, and lifetime of such hydrogen bonds.

Beyond hydrogen bonding, non-covalent interactions, such as π-stacking (arene-arene interactions) and C-H···π interactions, play a role in the molecular recognition and aggregation of phenolic compounds. nih.govwikipedia.org The aromatic ring of this compound can interact with other aromatic systems. MD simulations can quantify the energetic contributions of these different interaction types, revealing how the molecule orients itself in condensed phases or at interfaces.

| C-H···π Interactions | A form of non-conventional hydrogen bond between a C-H bond and a π-system. nih.gov | Contributes to the stability of molecular conformations and crystal packing. |

Structure-Activity Relationship (SAR) Modeling for Predictive Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological or chemical activity. nih.gov For this compound and related phenolic antioxidants, SAR/QSAR studies are primarily focused on predicting their antioxidant potency. nih.gov

These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured activity, such as the rate constant for reaction with free radicals. mdpi.comnih.gov The goal is to create a predictive model that can be used to design new, more effective antioxidants without the need for extensive synthesis and testing. nih.gov

Key molecular descriptors used in QSAR modeling for phenolic antioxidants include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include HOMO/LUMO energies, ionization potential, and partial atomic charges. They are crucial for modeling activities that involve electron transfer. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters) are used. For hindered phenols, steric descriptors are vital as they quantify the degree of shielding of the hydroxyl group.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It describes the lipophilicity of the molecule, which influences its ability to function in lipid-rich environments like cell membranes.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

QSAR studies have consistently shown that the antioxidant activity of phenols is strongly influenced by the nature and position of substituents on the aromatic ring. nih.govfrontiersin.org For this compound, the electron-donating methyl groups and the sterically hindering tert-butyl group are the key structural features. QSAR models can quantify the relative importance of these features, confirming that a combination of appropriate electronic properties (from the methyl and hydroxyl groups) and significant steric protection (from the tert-butyl group) leads to high antioxidant efficiency. nih.gov

Table 3: Key Descriptors in SAR/QSAR Models for Phenolic Antioxidants

| Descriptor Class | Example Descriptor | Role in Predicting Antioxidant Activity |

|---|---|---|

| Electronic | HOMO Energy, BDE, Ionization Potential | Determines the ease of hydrogen or electron donation to radicals. nih.govmdpi.com |

| Steric | Molecular Volume, Sterimol Parameters | Quantifies the steric hindrance around the -OH group, affecting reaction rates and radical stability. |

| Hydrophobic | LogP | Influences solubility and localization in different phases (e.g., lipids, aqueous solutions). nih.gov |

| Topological | Connectivity Indices | Encodes information about molecular size, shape, and branching. |

常见问题

How does the structural configuration of 2-tert-Butyl-4,6-dimethylphenol influence its reactivity with biological macromolecules, and what experimental approaches are used to characterize these interactions?

The tert-butyl and methyl groups at positions 2, 4, and 6 create steric hindrance, directing reactivity toward electrophilic substitution or quinone methide formation. This intermediate reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, altering their function.

Methodology :

- Kinetic Studies : Monitor reaction rates under varying pH and temperature using UV-Vis spectroscopy or stopped-flow techniques to identify optimal conditions for quinone methide formation .

- Mass Spectrometry : Characterize covalent adducts via LC-MS/MS to map modification sites on peptides/proteins .

- Competitive Hydration Assays : Compare reactivity with competing nucleophiles (e.g., glutathione) to assess selectivity .

What chromatographic methods are effective for quantifying this compound and its derivatives in environmental samples?

Derivatization-based HPLC or GC-MS methods enhance sensitivity for trace analysis. For example, halogenation (e.g., chlorination or iodination) of phenolic derivatives improves detection.

Methodology :

- Two-Step Derivatization : React with 2,6-dimethylphenol to form halogenated derivatives (e.g., 4-chloro-2,6-dimethylphenol), followed by separation via reverse-phase HPLC with UV detection .

- Calibration Optimization : Use internal standards (e.g., deuterated analogs) to achieve linearity (r² ≥ 0.999) and low detection limits (0.009–0.011 mg/L) in water matrices .

How can researchers assess the antioxidant efficacy of this compound using H-ORAC assays?

The hydrophilic oxygen radical absorbance capacity (H-ORAC) assay quantifies peroxyl radical scavenging. Structural features like the phenolic -OH group and alkyl substituents determine activity.

Methodology :

- Fluorescence Quenching : Measure decay of fluorescein in the presence of AAPH (radical generator) and calculate area under the curve (AUC) .

- Structure-Activity Analysis : Compare H-ORAC values (e.g., 0.525 μM TE/μM for this compound) with analogs to identify substituent effects. Steric hindrance from tert-butyl groups may reduce accessibility of the -OH group, lowering efficacy compared to less hindered phenols .

What methodologies are employed to study the thermal degradation products of this compound in high-temperature applications?

In aviation fuels, oxidative and thermal stress generates degradation byproducts.

Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–500°C) to determine thermal stability .

- GC-MS Profiling : Identify volatile degradation products (e.g., quinones, alkylated benzenes) after accelerated aging at 150°C .

- FT-IR Spectroscopy : Track carbonyl formation (C=O stretches at ~1700 cm⁻¹) to assess oxidation extent .

How do conflicting data on the cytotoxicity of this compound arise, and what strategies resolve these discrepancies?

Variability in cytotoxicity studies may stem from differences in cell models, exposure durations, or metabolite generation.

Methodology :

- Comparative Toxicity Assays : Test parallel in vitro (e.g., mammalian cell lines) and in vivo models under standardized OECD guidelines to validate results .

- Metabolite Profiling : Use hepatic microsomes to identify reactive intermediates (e.g., quinone methides) and correlate with cell viability data .

- Dose-Response Analysis : Apply Hill slope models to distinguish threshold effects from linear trends, addressing non-monotonic responses .

What mechanistic insights explain this compound’s efficacy as a polymerization inhibitor?

The compound scavenges free radicals (e.g., peroxyl radicals) that initiate polymerization chains.

Methodology :

- Radical Trapping Assays : Use ESR spectroscopy to detect and quantify radical adducts in monomer solutions (e.g., methyl methacrylate) .

- Inhibition Efficiency (IE) : Calculate IE = (1 – Rp/Rp₀) × 100%, where Rp and Rp₀ are polymerization rates with/without inhibitor, measured via dilatometry or DSC .

How can researchers ensure sample stability of this compound in long-term experimental studies?

Oxidation and photodegradation are key stability challenges.

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。